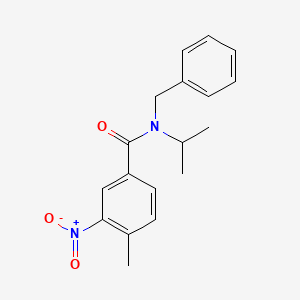![molecular formula C15H16N2O3S B5326753 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide, also known as DASB, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies to visualize serotonin transporters in the brain.
科学研究应用
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide has been widely used in neuroscience research to study the serotonin system in the brain. It is a highly selective radioligand that binds specifically to the serotonin transporter (SERT) in the brain. PET imaging studies using this compound have been used to investigate the role of the serotonin system in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. Additionally, this compound has been used to study the effects of drugs that affect the serotonin system, such as SSRIs and MDMA.
作用机制
4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide binds specifically to the SERT in the brain, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on neuronal activity. The exact mechanism of action of this compound is still not fully understood, but it is believed to modulate the activity of the serotonergic system in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the serotonin system in the brain. PET imaging studies using this compound have shown that it can effectively visualize the density and distribution of SERT in the brain. Additionally, this compound has been used to study the effects of drugs that affect the serotonin system, such as SSRIs and MDMA. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One major advantage of using 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide in lab experiments is its high selectivity for the SERT in the brain. This allows researchers to specifically target the serotonin system and study its effects on neuronal activity. Additionally, PET imaging studies using this compound are non-invasive and can provide valuable information about the density and distribution of SERT in the brain. However, one major limitation of using this compound is its short half-life, which can limit the duration of PET imaging studies. Additionally, this compound can be expensive to synthesize and may not be readily available in some research settings.
未来方向
There are several future directions for research involving 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide. One area of interest is the role of the serotonin system in various psychiatric disorders, such as depression and anxiety. Additionally, this compound could be used to study the effects of new drugs that target the serotonin system, such as novel SSRIs or other serotonin receptor agonists. Finally, there is potential for the development of new radioligands that are more selective and have longer half-lives than this compound, which could improve the accuracy and duration of PET imaging studies.
合成方法
The synthesis of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide involves the reaction of 4-aminobenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. This method of synthesis has been well-established in the literature and has been used by many researchers to obtain this compound for their experiments.
属性
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-6-13(9-11(10)2)17-21(19,20)14-7-4-12(5-8-14)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHPHSYERLIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326672.png)
![methyl [(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5326680.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-ethylacetamide dihydrochloride](/img/structure/B5326688.png)
![3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326696.png)
![N-[2-(4-ethylphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5326706.png)

![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)
![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)

![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)


![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)